SM30 Protein

Description

Properties

CAS No. |

146340-15-0 |

|---|---|

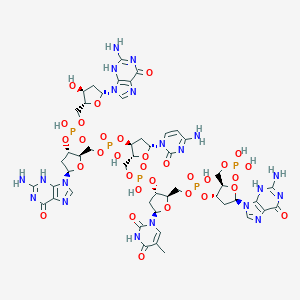

Molecular Formula |

C49H63N20O32P5 |

Molecular Weight |

1599 g/mol |

IUPAC Name |

[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C49H63N20O32P5/c1-18-9-66(49(76)64-41(18)71)32-6-21(27(95-32)13-91-106(86,87)100-22-7-33(96-25(22)11-88-102(77,78)79)68-16-55-36-39(68)59-46(52)62-43(36)73)99-105(84,85)90-12-26-20(5-31(94-26)65-3-2-29(50)57-48(65)75)98-104(82,83)92-14-28-23(8-34(97-28)69-17-56-37-40(69)60-47(53)63-44(37)74)101-103(80,81)89-10-24-19(70)4-30(93-24)67-15-54-35-38(67)58-45(51)61-42(35)72/h2-3,9,15-17,19-28,30-34,70H,4-8,10-14H2,1H3,(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H2,50,57,75)(H,64,71,76)(H2,77,78,79)(H3,51,58,61,72)(H3,52,59,62,73)(H3,53,60,63,74)/t19-,20-,21-,22-,23-,24+,25+,26+,27+,28+,30+,31+,32+,33+,34+/m0/s1 |

InChI Key |

PIOSCCNVYGDWCA-BFVNWSFKSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=CC(=NC7=O)N)OP(=O)(O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1NC(=NC2=O)N)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1NC(=NC2=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of the SM30 Protein Family in Sea Urchin Skeletogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The sea urchin embryo serves as a premier model for studying the fundamental processes of biomineralization and the intricate gene regulatory networks (GRNs) that govern morphogenesis. Central to the formation of the larval endoskeleton are the spicule matrix (SM) proteins, which are secreted by primary mesenchyme cells (PMCs) and become occluded within the calcite spicules. Among the most abundant of these is the SM30 family of acidic glycoproteins. This technical guide provides a comprehensive overview of the function, regulation, and experimental investigation of SM30 proteins in sea urchin development. It details the differential expression of the SM30 gene family, summarizes quantitative expression data, outlines the signaling pathways controlling its transcription, and provides detailed protocols for key experimental methodologies. While SM30 is a critical component of the biomineralization machinery, gene knockdown studies have revealed surprising functional redundancy, challenging earlier hypotheses and opening new avenues for research into the cooperative roles of matrix proteins in skeleton formation.

The SM30 Gene Family and its Role in Biomineralization

The SM30 protein is a key participant in the construction of the embryonic spicules and other mineralized tissues in sea urchins.[1] It is an acidic glycoprotein characterized by a proline-rich structure and a C-type lectin-like domain.[1] The protein includes a hydrophobic signal sequence at its amino terminus, indicating it is destined for secretion into the extracellular space where spicule formation occurs.[1]

In the well-studied species Strongylocentrotus purpuratus, SM30 is not a single entity but part of a gene family comprising six members (SpSM30A through SpSM30F).[2] These family members exhibit distinct and overlapping expression patterns, suggesting both specialized and cooperative functions in the biomineralization of embryonic and adult tissues.[2] The expression of SM30A, B, C, and E is exclusively localized to the PMCs, the specialized lineage of cells solely responsible for secreting the larval skeleton.[2][3] These proteins are integral components occluded within the embryonic endoskeleton, as well as adult mineralized tissues like teeth and spines.[2] Their primary proposed function is to modulate the nucleation and growth of calcite crystals during the formation of the spicules.[4]

Quantitative Data Presentation: SM30 Gene Family Expression

The expression of SM30 family members is tightly regulated both spatially and temporally throughout the sea urchin life cycle. The following tables summarize the key quantitative and qualitative expression data.

Table 3.1: Embryonic Expression of the S. purpuratus SM30 Gene Family

| Gene Member | Expression Onset | Peak Expression | Cellular Localization | Transcript Abundance (per embryo) |

| SpSM30A | During overt spicule deposition | Prism Stage | Primary Mesenchyme Cells (PMCs) | Not specified |

| SpSM30B | During overt spicule deposition | Prism Stage | Primary Mesenchyme Cells (PMCs) | ~29,000 at prism stage (~480/PMC)[1] |

| SpSM30C | During overt spicule deposition | Prism Stage | Primary Mesenchyme Cells (PMCs) | Not specified |

| SpSM30D | Not expressed in embryo | N/A | N/A | N/A |

| SpSM30E | During overt spicule deposition | Prism Stage | Primary Mesenchyme Cells (PMCs) | Not specified |

| SpSM30F | Transiently, just prior to overt spicule formation | Mesenchyme Blastula | Highly enriched in PMCs | Low levels[2] |

Table 3.2: Adult Tissue Expression of the S. purpuratus SM30 Gene Family

| Gene Member | Spines | Teeth | Test | Tube Feet |

| SpSM30A | Not Expressed | Not Expressed | Not Expressed | Not Expressed |

| SpSM30B | Modest | Modest | Modest | Not specified |

| SpSM30C | Modest | Modest | Modest | Not specified |

| SpSM30D | Expressed | Expressed | Not specified | Not specified |

| SpSM30E | Not specified | High | High | Not specified |

| SpSM30F | Expressed | Low | Not Expressed | Low |

Data compiled from Killian et al., 2010.[2]

Signaling Pathways Regulating SM30 Expression

The expression of sm30 is a terminal differentiation event within the well-characterized skeletogenic gene regulatory network (GRN). Its activation in PMCs is controlled by a cascade of signaling events and transcription factors. Ectodermal cells provide crucial spatial cues, primarily through the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[4][5][6] VEGF ligand secreted from the ectoderm binds to its receptor (VEGFR) on the surface of PMCs, triggering downstream intracellular signaling.[6]

This activation of VEGFR initiates the Raf/MEK/ERK (MAPK) signaling cascade.[7][8] The MAPK/ERK pathway plays an essential role in PMC specification and differentiation.[9] A key downstream target of this pathway is the transcription factor Ets1.[8][10] Phosphorylation by ERK is required for the full transcriptional activity of Ets1.[8] Activated Ets1, along with other key PMC transcription factors like Alx1, directly binds to the cis-regulatory regions of downstream effector genes, including sm30, to drive their expression.[10][11][12]

Experimental Protocols

Investigating the function of SM30 requires a combination of embryological manipulation, molecular biology, and microscopy techniques.

Sea Urchin Gamete Collection and Embryo Culture

This protocol describes the standard procedure for obtaining gametes and culturing synchronously developing embryos.

-

Induce Spawning: An intracoelomic injection of 1-2 mL of 0.5 M Potassium Chloride (KCl) is administered through the soft peristomial membrane surrounding the mouth.[11][13][14]

-

Gamete Collection:

-

Eggs: Invert the female urchin over a beaker filled with chilled (15°C) filtered sea water (FSW). Allow eggs to settle.

-

Sperm: Invert the male urchin onto a dry petri dish. Collect the "dry" sperm using a pipette and store on ice. Sperm is off-white, while eggs are typically orange or tan.[11]

-

-

Fertilization:

-

Wash collected eggs by resuspending them in FSW, allowing them to settle by gravity, and decanting the supernatant. Repeat three times.[11]

-

Activate sperm by creating a dilute solution (e.g., 1 drop of dry sperm in 25 mL FSW).

-

Add a small volume of diluted sperm to the egg suspension. Successful fertilization is confirmed by the elevation of the fertilization envelope, visible under a light microscope.[11]

-

-

Embryo Culture: Culture embryos in FSW at a controlled temperature (e.g., 15-18°C) with gentle, constant stirring to ensure aeration and prevent clumping.[14] Maintain a density below one larva per mL for normal development.[13]

Whole-Mount In Situ Hybridization (WMISH)

WMISH is used to visualize the spatial expression pattern of sm30 mRNA within the whole embryo.

-

Embryo Fixation:

-

Collect embryos at the desired stage (e.g., mesenchyme blastula, prism) and wash with FSW.

-

Fix embryos overnight at 4°C in 4% paraformaldehyde (PFA) in a MOPS-based buffer (0.1M MOPS pH 7.0, 0.5M NaCl).

-

Wash embryos extensively in MOPS buffer to remove the fixative.

-

Dehydrate embryos through a graded ethanol series (e.g., 30%, 50%, 70%) and store at -20°C in 70% ethanol.[3]

-

-

Probe Synthesis: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the sm30 mRNA sequence using an in vitro transcription kit.

-

Hybridization:

-

Rehydrate embryos through a descending ethanol series and wash in hybridization buffer.

-

Pre-hybridize embryos for at least 3 hours at 50°C in hybridization buffer (e.g., 70% formamide, 100 mM MOPS, 500 mM NaCl, 0.1% Tween 20, 1 mg/ml BSA).

-

Add the DIG-labeled probe (0.1–0.5 ng/µL) to fresh hybridization buffer and incubate overnight at 50°C.

-

-

Washing and Detection:

-

Perform a series of stringent washes at 50°C with decreasing concentrations of formamide and SSC to remove the unbound probe.

-

Block non-specific binding sites using a blocking solution (e.g., Roche Blocking Reagent or BSA).

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

-

Wash extensively to remove the unbound antibody.

-

Develop the color reaction using NBT/BCIP substrate. The substrate will precipitate as a purple/blue product at the site of mRNA localization.

-

-

Imaging: Mount embryos on slides and image using a compound microscope with DIC optics.

Gene Knockdown Using Morpholino Antisense Oligonucleotides

Morpholinos (MOs) are modified oligonucleotides that block translation of a target mRNA, effectively knocking down protein expression.

-

Morpholino Design: Design a ~25-base morpholino complementary to the 5' UTR of the target sm30 mRNA, overlapping the start codon (AUG) to sterically hinder ribosome assembly.

-

Microinjection Preparation:

-

Prepare a microinjection needle using a needle puller.

-

Back-load the needle with the MO solution (typically 0.5-1.0 mM in nuclease-free water) mixed with a lineage tracer (e.g., Dextran-FITC) to confirm successful injection.

-

-

Microinjection:

-

Place freshly fertilized eggs on a slide or in an injection chamber.

-

Using a micromanipulator, pierce the fertilization envelope and inject a small volume (picoliters) of the MO solution into the cytoplasm of the zygote.

-

-

Post-Injection Culture: Transfer injected embryos to a dish of FSW and culture as described in Protocol 5.1.

-

Analysis:

-

Phenotypic Analysis: At various time points (e.g., 48-72 hours post-fertilization), observe skeletal development in living embryos using polarization or DIC microscopy. Compare the spicule morphology of MO-injected embryos to control-injected embryos.

-

Knockdown Confirmation: Assess the reduction of this compound levels via Western blot or whole-mount immunostaining on a subset of injected embryos.

-

Mandatory Visualizations: Workflows and Logic

Experimental Workflow: Gene Expression Analysis by WMISH

Experimental Workflow: Gene Function Analysis via Morpholino Knockdown

References

- 1. Regulatory feedback between VEGF and ERK pathways controls tip-cell expression during sea urchin skeletogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.molecularinstruments.com [files.molecularinstruments.com]

- 3. Item - Signal-Dependent Regulation of Skeletogenesis in the Sea Urchin Embryo - Carnegie Mellon University - Figshare [kilthub.cmu.edu]

- 4. Distinct regulatory states control the elongation of individual skeletal rods in the sea urchin embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Regulatory feedback between VEGF and ERK pathways controls tip-cell expression during sea urchin skeletogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Raf/MEK/ERK signaling pathway is required for development of the sea urchin embryo micromere lineage through phosphorylation of the transcription factor Ets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. labs.bio.cmu.edu [labs.bio.cmu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Experimentally Based Sea Urchin Gene Regulatory Network and the Causal Explanation of Developmental Phenomenology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Methodology for Whole Mount and Fluorescent RNA in situ Hybridization in Echinoderms: Single, Double, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. moleculartechnologies.org [moleculartechnologies.org]

Whitepaper: The Discovery and Characterization of the SM30 Gene in Strongylocentrotus purpuratus

Audience: Researchers, scientists, and drug development professionals.

Abstract: The process of biomineralization, fundamental to the development of skeletal structures in many organisms, is orchestrated by a complex suite of matrix proteins. In the sea urchin Strongylocentrotus purpuratus, a key model organism for developmental biology, the SM30 gene family plays a crucial, albeit enigmatic, role in the formation of the embryonic calcite spicules. This technical guide provides a comprehensive overview of the discovery, characterization, expression, and function of the SM30 gene, synthesizing key findings from foundational and recent research. It includes detailed experimental protocols for gene expression analysis and functional studies, quantitative data tables, and logical diagrams to elucidate experimental workflows and regulatory pathways.

Introduction to SM30 and Biomineralization

The purple sea urchin, Strongylocentrotus purpuratus, has been a cornerstone of developmental biology for over a century, offering a transparent and manipulable embryonic system to study the gene regulatory networks (GRNs) that drive cell fate and morphogenesis. A critical process in its development is the formation of an endoskeleton, composed of two intricate calcite spicules. This biomineralization process is controlled by Primary Mesenchyme Cells (PMCs), which secrete a host of organic matrix proteins that regulate the deposition, growth, and morphology of the calcite crystals.

Among the first and most studied of these matrix proteins is SM30. The SM30 gene encodes an acidic glycoprotein that is occluded within the spicule mineral.[1] Its expression is tightly regulated and specific to the skeletogenic PMCs, making it a key marker for spicule formation.[1] This guide delves into the technical details of the SM30 gene's discovery, its molecular characteristics, and the experimental approaches used to elucidate its function.

Genomic Organization and Gene Family

Initial characterization revealed that SM30 is not a single gene but part of a small gene family.[2] Genomic analysis identified at least two genes, designated SM30-alpha and SM30-beta, arranged in tandem within an 18.4-kb genomic clone.[2] Subsequent genomic sequencing of S. purpuratus has identified a family of six acidic glycoproteins, named SpSM30A through SpSM30F.[3]

Southern blot analysis suggests the family consists of two to four members per haploid genome.[2] A key structural feature of the SM30-alpha gene is the presence of a large single intron that interrupts the coding sequence.[2] Functional studies have demonstrated that 2.6 kilobases of the 5' upstream sequence of SM30-alpha are sufficient to drive PMC-specific expression of a reporter gene, indicating that the cis-regulatory elements for tissue-specific expression are located in this region.[2]

SM30 Gene and Protein Characteristics

The SM30 protein has several distinct features that are critical to its function within the spicule matrix. It is an acidic glycoprotein that shares similarities with C-type lectin proteins, which are known for carbohydrate binding.[1]

Table 1: Quantitative Properties of the SM30 Gene and Protein

| Property | Value / Description | Source |

| Gene Family Members | 2-4 genes; 6 isoforms (SpSM30A-F) | [2][3] |

| mRNA Size | 1.8-kb | [1] |

| Protein Molecular Weight | ~30.6 kDa (after signal peptide cleavage) | [1][4] |

| Amino Acid Residues | 290 (precursor) | [4] |

| Signal Peptide | Residues 1-15 | [4] |

| Mature Protein | Residues 16-290 | [4] |

| Post-Translational Mod. | Potential N-linked glycosylation at Asparagine 102 | [1][4] |

Table 2: Key Features of the this compound Structure

| Feature | Description | Source |

| Overall Acidity | The protein is acidic, a common feature of spicule matrix proteins. | [1] |

| Proline Abundance | Proline is the most abundant amino acid at 11% of total residues. | [1] |

| Proline-Rich Hinge | A proline-rich sequence starting at residue 205 may act as a hinge between the acidic and basic domains. | [1] |

| Basic C-Terminus | The carboxyl-terminal one-sixth of the protein (from residue 225) is highly basic and hydrophilic, containing about half of the total basic residues. This region may interact with acidic domains of SM30 or other matrix proteins. | [1] |

| Secretion Signal | A hydrophobic signal sequence at the amino-terminus indicates the protein is secreted into the extracellular space where spicules form. | [1] |

Spatiotemporal Expression Profile

The expression of SM30 is under strict developmental control, serving as a definitive marker for late-stage PMC differentiation and active skeletogenesis.

-

Timing of Expression: SM30 transcripts are first detectable at the mid-to-late mesenchyme blastula stage (approximately 26-28 hours post-fertilization), which coincides with PMC migration and the onset of spicule formation.[1] Expression levels increase sharply and remain high through the 3-day pluteus larval stage.[1]

-

Spatial Localization: RNA blot analysis and in situ hybridization confirm that SM30 mRNA accumulation is restricted exclusively to the PMCs within the embryo.[1]

-

Transcript Abundance: By the prism stage, an embryo contains approximately 29,000 SM30 transcripts, which averages to about 480 transcripts per primary mesenchyme cell.[1]

-

Adult Tissues: In adult sea urchins, SM30 mRNA is also found in mineralized tissues, specifically the spines and tube feet, but not in the test (the main body shell), suggesting a conserved role in biomineralization beyond embryonic development.[5]

Regulation of SM30 Expression

The precise, cell-specific expression of SM30 is controlled by a combination of transcription factors and signaling pathways.

-

Transcriptional Control: The transcription factor Ets1 is a known positive regulator required to maintain SM30 expression during later developmental stages.[6]

-

Chemical Inhibition: SM30 expression is sensitive to environmental inhibitors. When embryos are cultured in the presence of zinc ions (Zn2+), both spicule formation and SM30 expression are suppressed. This effect is reversible upon removal of Zn2+ from the medium.[5]

Mandatory Visualizations

Diagram 1: Experimental Workflow for SM30 Expression Analysis

Caption: A generalized workflow for visualizing SM30 mRNA expression in sea urchin embryos via WMISH.

Diagram 2: Logical Diagram of SM30 Gene Regulation

Caption: A simplified model of the regulatory inputs controlling SM30 expression and function.

Experimental Protocols

Protocol 1: Whole-Mount In Situ Hybridization (WMISH) for SM30 mRNA

This protocol is a synthesis of common methodologies used for detecting specific mRNA transcripts in whole S. purpuratus embryos.[7][8][9]

A. Embryo Preparation and Fixation

-

Culture fertilized S. purpuratus embryos in filtered seawater at 16°C to the desired developmental stage (e.g., 36-48 hours post-fertilization for strong SM30 expression).

-

Collect embryos by centrifugation at 100 x g for 2 minutes.

-

(Optional: Deciliation) Resuspend embryos in a solution of 0.5 M NaCl on ice until they settle. Wash twice with filtered seawater.

-

Fix embryos in 4% paraformaldehyde (PFA) in MOPS buffer overnight at 4°C on a gentle rocker. Caution: PFA is hazardous.

-

Wash embryos 5 times with MOPS buffer containing 0.1% Tween-20 (MOPT).

-

Dehydrate embryos through a graded series of ethanol (e.g., 50%, 70%) and store in 70% ethanol at -20°C.

B. Hybridization

-

Rehydrate embryos in 1.5 mL tubes by washing 3 times for 5 minutes each in 5x Saline-Sodium Citrate buffer with 0.1% Tween-20 (SSCT).

-

Aspirate the final wash and add 50 µL of probe hybridization buffer. Pre-hybridize for 30-60 minutes at the hybridization temperature (e.g., 37°C or 45°C). Caution: Hybridization buffer contains formamide, a hazardous material.

-

Prepare the probe solution by diluting a DIG-labeled antisense RNA probe for SM30 to a final concentration of 0.3-0.5 ng/µL in hybridization buffer. Denature the probe by heating to 70°C for 5-10 minutes, then place on ice.

-

Replace the pre-hybridization buffer with the probe solution and incubate overnight (12-16 hours) at the hybridization temperature.

C. Washes and Detection

-

Wash the embryos with pre-warmed probe wash buffer multiple times at the hybridization temperature to remove unbound probe.

-

Gradually bring embryos to room temperature with a series of washes in SSCT.

-

Block non-specific binding by incubating embryos in a blocking solution (e.g., SSCT with 2% sheep serum) for 1 hour.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, for 1-2 hours at 37°C.

-

Wash embryos extensively with MOPT to remove unbound antibody.

-

Perform the colorimetric reaction by incubating embryos in a solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) in the dark. Monitor for the development of a purple precipitate.

-

Stop the reaction by washing with MOPT. Post-fix with 4% PFA, then clear and mount in glycerol for imaging.

Protocol 2: Gene Function Analysis via Morpholino Knockdown

This protocol describes the use of morpholino antisense oligonucleotides (MOs) to block translation of SM30 mRNA, a technique used to infer gene function.[10][11]

-

Morpholino Design: Obtain a morpholino oligonucleotide designed to bind to the 5' UTR or the start codon region of the SM30 mRNA sequence to block translation. A standard control morpholino with a scrambled sequence should be used as a negative control.

-

Microinjection Preparation: Prepare injection needles using a micropipette puller. Calibrate the injection volume using a microruler and oil droplet injections to deliver a consistent volume (e.g., 2-4 picoliters).

-

Fertilization and Dejellying: Fertilize eggs and remove the jelly coat by passing them through a fine mesh screen or treating with acidic seawater for 1-2 minutes, followed by extensive washing.

-

Microinjection: Align the dejellied eggs on a protamine sulfate-coated dish. Microinject the SM30-MO or control-MO solution (typically at a concentration of 0.5-1.0 mM in nuclease-free water) into the cytoplasm of one-cell stage embryos.

-

Culture and Observation: Culture the injected embryos in filtered seawater at 16°C.

-

Analysis:

-

Phenotypic Analysis: Observe the development of the embryonic spicules at regular intervals (e.g., 24, 48, 72 hpf) using differential interference contrast (DIC) or polarized light microscopy. Document any abnormalities in spicule growth, morphology, or timing compared to control-injected embryos.

-

Knockdown Validation (Optional): Assess the reduction of this compound levels via Western blot or immunocytochemistry using an anti-SM30 antibody, if available.

-

Function and Future Directions

The primary function of SM30 is believed to be directing and inhibiting calcite crystal growth to achieve the complex morphology of the spicule.[4] However, functional studies using morpholino knockdown have yielded surprising results. Researchers found that reducing this compound levels to very low amounts resulted in little to no observable aberration in the development of embryonic spicules.[10][11]

This unexpected outcome suggests several possibilities:

-

Functional Redundancy: Other members of the SM30 gene family (A-F) or different spicule matrix proteins may compensate for the loss of a single SM30 isoform.

-

Subtle Roles: SM30 may play a more subtle role in defining the material properties (e.g., fracture resistance) of the spicule rather than its overall shape, a phenotype not easily observed by light microscopy.

-

Non-Essential for Gross Morphology: The protein may not be essential for the fundamental process of spicule elongation but could be critical for later-stage reinforcement or other functions.

These findings highlight that despite decades of research, the precise role of SM30 in biomineralization remains an open and compelling question. Future research, potentially employing CRISPR/Cas9 to create full gene knockouts of multiple family members or advanced materials science techniques to analyze spicule properties, will be necessary to fully unravel the function of this foundational spicule matrix protein.

References

- 1. SM30 [bio.davidson.edu]

- 2. Genomic organization of a gene encoding the spicule matrix protein SM30 in the sea urchin Strongylocentrotus purpuratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An optimized Tet-On system for conditional control of gene expression in sea urchins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.molecularinstruments.com [files.molecularinstruments.com]

- 8. moleculartechnologies.org [moleculartechnologies.org]

- 9. FISH for All: A Fast and Efficient Fluorescent In situ Hybridization (FISH) Protocol for Marine Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound function during sea urchin larval spicule formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The SM30 Gene Family: A Technical Guide to its Role in Biomineralization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SM30 gene family, comprising six members designated SM30A through SM30F, represents a crucial component in the intricate process of biomineralization, particularly in the formation of embryonic and adult mineralized tissues in the sea urchin, Strongylocentrotus purpuratus.[1][2] These proteins are integral matrix components found occluded within the endoskeleton of the embryo and adult mineralized structures.[1][2] The classification of these six genes as a family is strongly supported by their amino acid sequence similarity, conserved protein domain architecture, and their contiguous arrangement within the genome.[1][2] While their precise function remains an active area of investigation, their exclusive expression in mineralized tissues suggests a vital, albeit not fully understood, role in the formation of these structures.[2] This technical guide provides a comprehensive overview of the SM30 gene family, including their expression profiles, the signaling pathways influencing their biological context, and detailed experimental protocols for their study.

Data Presentation: Expression Profiles of the SM30 Gene Family

The expression of the SM30 gene family members is spatially and temporally regulated, with distinct patterns observed between embryonic development and adult tissues. The following tables summarize the relative mRNA expression levels of each family member in various contexts, as determined by reverse transcription-polymerase chain reaction (RT-PCR) and whole mount in situ hybridization.[1][2]

Table 1: Embryonic Expression of SM30 Gene Family Members in S. purpuratus

| Gene Member | Timing of Expression | Location of Expression | Relative Expression Level |

| SM30A | During overt spicule deposition | Exclusively in Primary Mesenchyme Cells (PMCs) and their descendants | Expressed |

| SM30B | During overt spicule deposition | Exclusively in Primary Mesenchyme Cells (PMCs) and their descendants | Expressed at modest levels |

| SM30C | During overt spicule deposition | Exclusively in Primary Mesenchyme Cells (PMCs) and their descendants | Expressed at modest levels |

| SM30D | Not expressed in the embryo | N/A | Not detected |

| SM30E | During overt spicule deposition | Exclusively in Primary Mesenchyme Cells (PMCs) and their descendants | Highly expressed |

| SM30F | Transiently just prior to overt spicule formation | Highly enriched in Primary Mesenchyme Cells (PMCs) | Low levels |

Table 2: Adult Tissue Expression of SM30 Gene Family Members in S. purpuratus

| Gene Member | Spines | Teeth | Test |

| SM30A | Not expressed | Not expressed | Not expressed |

| SM30B | Modest levels | Modest levels | Modest levels |

| SM30C | Modest levels | Modest levels | Modest levels |

| SM30D | Expressed | Expressed | Not expressed |

| SM30E | Not expressed | Highly expressed | Highly expressed |

| SM30F | Expressed | Low levels | Not expressed |

Signaling Pathways in Sea Urchin Biomineralization

The process of spicule formation, in which the SM30 proteins are involved, is regulated by complex signaling pathways. While the direct upstream regulators of the SM30 gene family are still being fully elucidated, key pathways known to govern skeletogenesis in the sea urchin embryo include the Notch and VEGF signaling pathways.

The diagram below illustrates a simplified model of the signaling cascade influencing biomineralization.

Experimental Protocols

The study of the SM30 gene family relies on a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

RNA Extraction and Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

This protocol is for the analysis of SM30 gene expression levels.

1.1. RNA Isolation:

-

Total RNA is extracted from sea urchin embryos at various developmental stages or from adult tissues using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's instructions.

-

The quality and concentration of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to ensure integrity.

1.2. cDNA Synthesis (Reverse Transcription):

-

First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and oligo(dT) primers.

-

The reaction is typically carried out in a 20 µL volume and incubated at 50°C for 60 minutes, followed by heat inactivation of the enzyme at 70°C for 15 minutes.

1.3. qPCR:

-

Quantitative PCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500).

-

The reaction mixture (20 µL) contains cDNA template, forward and reverse primers specific for each SM30 gene member, and a SYBR Green-based PCR master mix.

-

A typical thermal cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., ubiquitin) as an internal control.

The workflow for RT-qPCR is depicted in the following diagram:

Whole Mount In Situ Hybridization (WMISH)

This protocol is used to visualize the spatial expression pattern of SM30 mRNAs in whole sea urchin embryos.

2.1. Embryo Fixation:

-

Embryos are collected at the desired developmental stage and fixed in 4% paraformaldehyde in MOPS-buffered saline overnight at 4°C.

-

Fixed embryos are then washed and dehydrated through a series of methanol washes and can be stored at -20°C.

2.2. Probe Synthesis:

-

Digoxigenin (DIG)-labeled antisense RNA probes are synthesized by in vitro transcription from a linearized plasmid containing the cDNA of the target SM30 gene.

2.3. Hybridization:

-

Rehydrated embryos are pre-hybridized in hybridization buffer (containing formamide) at 60°C for at least 1 hour.

-

The DIG-labeled probe is then added to the hybridization buffer, and the embryos are incubated overnight at 60°C.

2.4. Post-Hybridization Washes and Antibody Incubation:

-

A series of stringent washes are performed to remove unbound probe.

-

Embryos are then incubated with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

2.5. Signal Detection:

-

The location of the bound antibody is visualized by adding a chromogenic substrate (e.g., NBT/BCIP), which produces a purple precipitate where the target mRNA is present.

-

Embryos are then imaged using a light microscope.

Conclusion

The SM30 gene family is a key player in the biomineralization processes of the sea urchin. Their differential expression patterns in embryonic and adult tissues suggest specialized roles for each family member. While their exact functions are still being unraveled, the study of the SM30 family and the associated signaling pathways provides valuable insights into the fundamental mechanisms of skeleton formation. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate this intriguing gene family and its role in biomineralization, with potential broader implications for fields such as materials science and regenerative medicine.

References

The Structure and Functional Domains of the Sea Urchin SM30 Protein: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SM30 protein is a member of the spicule matrix protein family found in sea urchins, playing a role in the intricate process of biomineralization. Secreted by the primary mesenchyme cells (PMCs) during embryonic development, SM30 is incorporated into the calcite spicules that form the larval skeleton. While initially thought to be essential for skeletogenesis, recent studies suggest a more nuanced function, possibly related to the mechanical properties of the biomineralized structures. This technical guide provides an in-depth analysis of the current understanding of the this compound's structure, its functional domains, and the experimental methodologies used to elucidate its role.

This compound Structure

The this compound is encoded by a small family of genes, with different members showing distinct expression patterns in embryonic and adult tissues. The canonical embryonic form, often referred to as SM30-alpha, is a key component of the larval spicule matrix. To date, no empirical three-dimensional structure of the full-length this compound has been deposited in the Protein Data Bank (PDB). Therefore, our current understanding of its structure is derived from primary sequence analysis and homology modeling, particularly of its conserved domains.

Physicochemical Properties

The following table summarizes the key quantitative data available for the Strongylocentrotus purpuratus this compound.

| Property | Value | Source |

| Molecular Weight (calculated, post-cleavage) | ~30.6 kDa | [1] |

| Isoelectric Point (pI) | Acidic (overall) | [1] |

| Proline content | ~11% | [1] |

| Basic Residue Content (Lys + Arg) | ~6.2% | [1] |

Amino Acid Composition Context

| Amino Acid | Relative Abundance |

| Glutamic Acid | High |

| Glycine | High |

| Aspartic Acid | High |

| Arginine | High |

| Leucine | Moderate |

| Lysine | Moderate |

Note: This table represents the general amino acid composition of sea urchin roe proteins and not specifically the this compound.

Functional Domains of SM30

The primary structure of the this compound reveals a multi-domain architecture, suggesting a range of biochemical functions.

Figure 1: Domain architecture of the sea urchin this compound.

-

N-terminal Signal Peptide: A hydrophobic signal sequence at the N-terminus directs the protein for secretion into the extracellular space where spicule formation occurs. This signal peptide is subsequently cleaved to yield the mature protein.[1]

-

Acidic Region: The mature protein is predominantly acidic, a common feature of many proteins involved in biomineralization that are thought to interact with calcium ions.[1]

-

Proline-rich Hinge: A region with a high content of proline residues is situated between the acidic and basic domains. This region is predicted to form a flexible hinge, potentially allowing for conformational changes in the protein upon binding to its partners or to the mineral surface.[1]

-

C-type Lectin-like Domain (CTLD): SM30 contains a domain with significant homology to C-type lectins.[1] These domains are known to be calcium-dependent carbohydrate-binding modules. The CTLD of SM30 is thought to mediate interactions with glycoproteins or other organic matrix components within the spicule. The canonical C-type lectin fold consists of a compact structure with a double-looped, two-stranded antiparallel β-sheet, two α-helices, and a three-stranded antiparallel β-sheet.

-

C-terminal Basic Region: In contrast to the rest of the protein, the C-terminal region is highly basic and hydrophilic. This positively charged domain may be involved in intra-molecular interactions with the acidic regions of SM30 or in binding to other acidic matrix proteins, contributing to the assembly and organization of the spicule's organic matrix.[1]

Biological Function and Regulation

SM30 is expressed by primary mesenchyme cells and is integral to the larval spicules. Its expression is tightly regulated during development, appearing at the onset of spicule formation.[1] However, its precise role has been a subject of investigation.

Gene knockdown studies using morpholino antisense oligonucleotides to block SM30 translation have revealed that embryos with significantly reduced levels of this compound can still form spicules with relatively normal morphology. This surprising result suggests that SM30 is not essential for the initial nucleation and elongation of the calcite spicules.[2] Instead, it is hypothesized that SM30, along with other matrix proteins like SM50, contributes to the mechanical properties of the mature spicules, such as their flexural strength and fracture resistance.[3]

The expression of SM30 is known to be downstream of a complex gene regulatory network. Recent evidence suggests the involvement of the PI3K signaling pathway in the regulation of biomineralization genes, with inhibition of this pathway leading to a severe downregulation of SM30 expression.

Figure 2: A putative signaling pathway for the regulation of SM30 gene expression.

Experimental Protocols

The study of SM30 function has relied on a variety of molecular and developmental biology techniques. Below is a generalized protocol for a key experimental approach: morpholino-based gene knockdown in sea urchin embryos.

Gene Knockdown using Morpholino Antisense Oligonucleotides

This protocol describes a method to inhibit the translation of SM30 mRNA in sea urchin embryos to study its loss-of-function phenotype.

1. Morpholino Design and Preparation:

-

Design a morpholino oligonucleotide (MO) that is complementary to the 5' untranslated region (UTR) and the start codon (ATG) of the SM30 mRNA. This will block the binding of the ribosome and inhibit translation.

-

A control MO with several base mismatches should also be designed to ensure the specificity of the observed phenotype.

-

Resuspend the lyophilized MOs in sterile water to a stock concentration of 1-2 mM.

2. Microinjection of Sea Urchin Zygotes:

-

Prepare a microinjection setup with a needle holder, a micromanipulator, and a pressure injector.

-

Pull glass capillary needles to a fine point.

-

Prepare an injection solution containing the SM30 MO at a final concentration of 200-500 µM, along with a lineage tracer (e.g., fluorescent dextran) to identify injected embryos.

-

Fertilize sea urchin eggs and inject the MO solution into the zygotes within 30 minutes of fertilization.

3. Embryo Culture and Observation:

-

Culture the injected embryos in filtered seawater at the appropriate temperature.

-

Observe the development of the embryos at regular intervals using a light microscope.

-

Pay close attention to the timing of primary mesenchyme cell ingression, spicule formation, and overall larval morphology.

4. Analysis of Phenotype:

-

At desired time points (e.g., 48-72 hours post-fertilization), fix the embryos for further analysis.

-

Use polarized light microscopy to examine the birefringence of the calcite spicules, which allows for detailed morphological analysis.

-

Perform whole-mount immunocytochemistry using an anti-SM30 antibody to confirm the reduction of this compound levels in the injected embryos.

-

Alternatively, perform a Western blot on protein lysates from a pool of injected embryos to quantify the reduction in this compound.

Figure 3: A generalized experimental workflow for SM30 knockdown studies.

Conclusion and Future Directions

The sea urchin this compound is a fascinating example of a multi-domain protein involved in the complex process of biomineralization. While its basic structural features have been inferred from its primary sequence, the lack of a high-resolution 3D structure limits our understanding of its precise mechanism of action. Functional studies have shifted the view of SM30 from an essential structural protein for spicule formation to a modulator of the material properties of the skeleton.

Future research should focus on:

-

Structural Biology: Efforts to express and purify recombinant this compound for crystallographic or NMR studies are crucial to obtaining a high-resolution 3D structure.

-

Biochemical Characterization: In vitro assays are needed to determine the specific binding partners of the C-type lectin-like domain and to quantify the interactions between the different domains of SM30 and other matrix components.

-

Mechanical Testing: Nanoindentation and other micromechanical testing of spicules from SM30 knockdown embryos would provide direct quantitative evidence of its role in skeletal mechanics.

-

Regulatory Networks: Further elucidation of the upstream signaling pathways and transcription factors that control the expression of the different members of the SM30 gene family will provide a more complete picture of its role in development and biomineralization.

A deeper understanding of the structure and function of SM30 and other biomineralization proteins holds promise for the development of novel biomaterials and for understanding the fundamental principles of biological mineral formation.

References

- 1. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound function during sea urchin larval spicule formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Expression Profile of SM30 During Sea Urchin Embryogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression profile of the SpSM30 gene family during the embryonic development of the sea urchin, Strongylocentrotus purpuratus. It details the timing and localization of SM30 expression, the signaling pathways that regulate its transcription, and methodologies for its study.

Introduction to SM30 and its Role in Sea Urchin Embryogenesis

The SM30 gene family in Strongylocentrotus purpuratus consists of six members, designated SpSM30A through SpSM30F.[1] These genes encode acidic glycoproteins that are integral components of the organic matrix of the larval spicules, the calcium carbonate endoskeleton of the sea urchin embryo.[2] The expression of SM30 genes is spatially and temporally regulated, being exclusively found in the primary mesenchyme cells (PMCs), which are the sole architects of the embryonic skeleton.[1][2] The timing of SM30 expression is closely linked to the process of biomineralization, with most family members being transcribed during overt spicule deposition.[1][3] This precise regulation suggests a crucial role for SM30 proteins in the formation and growth of the larval skeleton.

Quantitative Expression Profile of the SpSM30 Gene Family

Table 1: Relative mRNA Expression of SpSM30 Gene Family Members During Embryonic Development of S. purpuratus

| Gene Member | Onset of Expression | Peak Expression | Expression Level | Notes |

| SpSM30A | Mesenchyme Blastula | Gastrula/Prism | High | Expression is limited to the embryo and is not detected in adult tissues.[1] |

| SpSM30B | Mesenchyme Blastula | Gastrula/Prism | Moderate | Expressed during overt spicule deposition.[1] |

| SpSM30C | Mesenchyme Blastula | Gastrula/Prism | Moderate | Expressed during overt spicule deposition.[1] |

| SpSM30D | Not Expressed | Not Expressed | - | Not expressed in the embryo; expression is found in adult spines and teeth.[1] |

| SpSM30E | Mesenchyme Blastula | Gastrula/Prism | High | Expressed during overt spicule deposition.[1] |

| SpSM30F | Late Blastula | Transiently before spicule formation | Low | Expressed transiently at low levels just prior to overt spicule formation.[1] |

This table summarizes qualitative and relative expression levels based on published RT-PCR and in situ hybridization data. hpf: hours post-fertilization.

Signaling Pathways Regulating SM30 Expression

The expression of SM30 genes is under the control of complex gene regulatory networks, with key inputs from the Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF) signaling pathways. These pathways are crucial for the proper migration, patterning, and differentiation of PMCs, ultimately controlling skeletogenesis.

VEGF Signaling Pathway

The VEGF signaling pathway plays a pivotal role in guiding PMC migration and regulating the expression of skeletogenic genes, including SM30.

VEGF signaling pathway regulating SM30 gene expression in PMCs.

FGF Signaling Pathway

The FGF signaling pathway is another critical regulator of skeletogenesis, influencing PMC migration and the expression of downstream target genes, including SM30.

FGF signaling pathway influencing SM30 gene expression in PMCs.

Experimental Protocols

Whole-Mount In Situ Hybridization (WMISH) for SM30 mRNA Localization

This protocol allows for the visualization of the spatial expression pattern of SM30 mRNA in whole sea urchin embryos.[4][5][6][7][8]

Workflow for Whole-Mount In Situ Hybridization.

Materials:

-

Sea urchin embryos at desired developmental stages

-

4% Paraformaldehyde (PFA) in MOPS buffer

-

Ethanol series (70%, 50%, 30%)

-

MOPS buffer

-

Hybridization buffer

-

DIG-labeled antisense RNA probe for SM30

-

Anti-DIG-AP Fab fragments

-

NBT/BCIP substrate solution

-

Microscopy equipment

Procedure:

-

Fixation: Fix embryos in 4% PFA overnight at 4°C.

-

Dehydration and Storage: Wash embryos in MOPS buffer and dehydrate through an ethanol series. Store at -20°C in 70% ethanol.

-

Rehydration and Pre-hybridization: Rehydrate embryos through a reverse ethanol series and pre-hybridize in hybridization buffer for at least 1 hour at the hybridization temperature.

-

Hybridization: Incubate embryos with the DIG-labeled SM30 antisense RNA probe in hybridization buffer overnight at the appropriate temperature.

-

Washes: Perform a series of high-stringency washes to remove unbound probe.

-

Antibody Incubation: Block non-specific binding sites and incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Detection: Wash to remove unbound antibody and incubate with a chromogenic substrate (e.g., NBT/BCIP) until the desired color intensity is reached.

-

Imaging: Stop the reaction, clear the embryos, and image using a light microscope.

Reverse Transcription Quantitative PCR (RT-qPCR) for SM30 Expression Analysis

This protocol allows for the quantification of SM30 mRNA levels at different developmental stages.[2][9][10][11][12]

Workflow for Reverse Transcription Quantitative PCR.

Materials:

-

Sea urchin embryos at various time points

-

RNA extraction kit (e.g., Trizol)

-

DNase I

-

Reverse transcriptase and associated reagents

-

qPCR instrument

-

SYBR Green master mix

-

Primers specific for SM30 and a reference gene (e.g., Ubiquitin)

Procedure:

-

RNA Extraction: Collect embryos at specified time points and extract total RNA using a suitable method.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

qPCR: Perform qPCR using SYBR Green chemistry with primers designed to amplify a specific region of the SM30 cDNA and a reference gene.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of SM30 at different developmental stages, normalized to the reference gene.

Conclusion

The SM30 gene family is a critical component of the skeletogenic gene regulatory network in the sea urchin embryo. The expression of its members is tightly regulated, both spatially and temporally, primarily within the primary mesenchyme cells during the period of active biomineralization. The FGF and VEGF signaling pathways are key upstream regulators that orchestrate the complex process of skeletogenesis, including the transcriptional activation of SM30 genes. The experimental protocols outlined in this guide provide robust methods for the detailed investigation of the expression and regulation of this important gene family, offering valuable tools for researchers in developmental biology and related fields.

References

- 1. SpSM30 gene family expression patterns in embryonic and adult biomineralized tissues of the sea urchin, Strongylocentrotus purpuratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An approach to quantitate maternal transcripts localized in sea urchin egg cortex using RT-qPCR with accurate normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. moleculartechnologies.org [moleculartechnologies.org]

- 5. files.molecularinstruments.com [files.molecularinstruments.com]

- 6. Methodology for Whole Mount and Fluorescent RNA in situ Hybridization in Echinoderms: Single, Double, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. 4.3. qPCR for Gene Expression Analysis on Sea Urchin Embryos [bio-protocol.org]

- 10. An approach to quantitate maternal transcripts localized in sea urchin egg cortex using RT-qPCR with accurate normalization | PLOS One [journals.plos.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Transcriptional Regulation of the SM30 Gene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The SM30 gene family, particularly in the sea urchin model organism Strongylocentrotus purpuratus, encodes for a crucial set of spicule matrix proteins integral to the process of biomineralization. The precise temporal and spatial expression of SM30 is fundamental for the correct formation of the embryonic skeleton, making its transcriptional regulation a key area of study in developmental biology and a potential target for therapeutic intervention in diseases of mineralization. This technical guide provides an in-depth overview of the core regulatory mechanisms governing SM30 gene expression, including the involved signaling pathways, cis-regulatory elements, and trans-acting factors. Detailed experimental protocols for studying these interactions are also provided, alongside structured data summaries and visual diagrams to facilitate comprehension and further research.

Data Presentation: Regulation of SM30 Gene Expression

While precise quantitative data on fold-changes and binding affinities are not extensively detailed in the available literature, the following tables summarize the qualitative and observed effects of various factors on SM30 gene expression.

Table 1: Signaling Pathway Perturbations and their Effect on SM30 Expression

| Signaling Pathway | Method of Perturbation | Observed Effect on SM30 Expression | Reference(s) |

| VEGF Signaling | Inhibition of VEGFR | Strong downregulation; transcripts may become undetectable.[1][2] | [1][2] |

| Inhibition of MEK (downstream of VEGF) | Minor but significant reduction.[3] | [3] | |

| TGF-β Signaling | Inhibition of TGF-βRII | Downregulation of SM30 expression. | [4] |

| PI3K Signaling | General inhibition | Implicated in the regulation of biomineralization genes, with SM30 being severely downregulated in response to PI3K pathway disruption in P. lividus.[5] | [5] |

Table 2: Transcription Factor Involvement in SM30 Regulation

| Transcription Factor | Regulatory Role | Evidence | Reference(s) |

| Alx1 | Positive Regulator | Identified as a pivotal transcription factor in the PMC GRN with inputs into numerous effector genes, including those involved in biomineralization.[2][6] | [2][6] |

| Ets1 | Positive Regulator | A key transcription factor in the PMC GRN, mediating MAPK signaling inputs and regulating a large cohort of PMC effector genes.[2][6] | [2][6] |

| Pitx1 | Potential Direct Activator | Reduction in Pitx1 expression leads to decreased SM30 levels at the pluteus stage.[1] | [1] |

Table 3: Chemical Perturbations and their Effect on SM30 Expression

| Chemical Agent | Mechanism of Action | Observed Effect on SM30 Expression | Reference(s) |

| Zinc (Zn²⁺) | Unknown, disrupts spicule formation | Suppression of SM30 expression in cultured micromeres.[7] | [7] |

| Acetazolamide | Carbonic anhydrase inhibitor | Affects the spatial/temporal expression of biomineralization-related genes, including SM30. | [8] |

Signaling Pathways and Regulatory Networks

The transcriptional regulation of the SM30 gene is embedded within the broader gene regulatory network (GRN) that governs skeletogenesis in the sea urchin embryo. Several key signaling pathways converge to control the activity of transcription factors that directly or indirectly modulate SM30 expression.

The Skeletogenic Gene Regulatory Network (GRN)

The expression of SM30 is a downstream event in the well-characterized skeletogenic GRN of the sea urchin primary mesenchyme cells (PMCs). This network is initiated by maternal factors and proceeds through a cascade of transcription factor activation.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is crucial for the proper differentiation of PMCs and the expression of skeletogenic genes. VEGF, secreted from the ectoderm, binds to its receptor (VEGFR) on PMCs, initiating a downstream cascade that likely involves the MAPK/ERK pathway.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway also plays a significant role in skeletogenesis and the regulation of biomineralization genes. The ligand binds to a receptor complex, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to act as transcription factors.

Experimental Protocols

The following are generalized protocols for key experiments used to study the transcriptional regulation of the SM30 gene. Researchers should optimize these protocols for their specific experimental conditions.

Whole-Mount in situ Hybridization (WMISH) for SM30 mRNA Visualization

This protocol allows for the visualization of the spatial expression pattern of SM30 mRNA in sea urchin embryos.

Protocol Steps:

-

Fixation: Fix sea urchin embryos at the desired developmental stage in 4% paraformaldehyde (PFA) overnight at 4°C.[9][10]

-

Dehydration and Storage: Dehydrate embryos through a series of increasing methanol concentrations and store at -20°C.[9][10]

-

Rehydration: Rehydrate embryos through a decreasing methanol series into phosphate-buffered saline with Tween-20 (PBT).[9]

-

Permeabilization: Treat with Proteinase K to increase probe accessibility. The duration and concentration need to be optimized for the embryonic stage.

-

Post-fixation: Fix again with 4% PFA to preserve embryonic morphology.

-

Hybridization: Pre-hybridize in hybridization buffer, then add the digoxigenin (DIG)-labeled antisense RNA probe for SM30 and incubate overnight.[9]

-

Washes: Perform a series of stringent washes with saline-sodium citrate (SSC) buffer and PBT to remove unbound probe.

-

Immunodetection: Block non-specific binding sites and incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).[10]

-

Color Development: Wash to remove excess antibody and add a substrate solution (e.g., NBT/BCIP) that produces a colored precipitate where the probe is bound.[10]

-

Imaging: Stop the reaction, mount the embryos, and visualize the expression pattern using microscopy.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of transcription factors from nuclear extracts to a specific DNA sequence, such as a putative regulatory element in the SM30 promoter.

Protocol Steps:

-

Probe Preparation: Synthesize and label a short DNA oligonucleotide corresponding to the putative binding site in the SM30 promoter. Labeling can be done with radioisotopes (e.g., ³²P) or non-radioactive methods (e.g., biotin).[11][12]

-

Nuclear Extract Preparation: Isolate nuclei from sea urchin embryos or cultured PMCs and extract the nuclear proteins.[11]

-

Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer. For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.[11]

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[13]

-

Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or chemiluminescence/fluorescence (for non-radioactive probes). A "shifted" band indicates the formation of a protein-DNA complex.[14]

Luciferase Reporter Assay

This assay is used to quantify the activity of the SM30 promoter and identify functional regulatory elements.

Protocol Steps:

-

Construct Preparation: Clone the SM30 promoter region (and deletions or mutations thereof) into a reporter vector upstream of a luciferase gene.[15][16]

-

Transfection: Introduce the reporter construct into cultured sea urchin micromeres or inject it into fertilized eggs. A co-reporter (e.g., Renilla luciferase) is often included for normalization.[15]

-

Incubation and Treatment: Allow time for the reporter gene to be expressed. If investigating signaling pathways, treat the cells/embryos with specific activators or inhibitors.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.[17][18]

-

Luciferase Assay: Add the luciferin substrate and measure the resulting luminescence using a luminometer.[17][19]

-

Data Analysis: Normalize the firefly luciferase activity to the co-reporter activity to control for transfection efficiency and compare the activity of different promoter constructs or treatment conditions.[15]

Conclusion and Future Directions

The transcriptional regulation of the SM30 gene is a complex process orchestrated by a well-defined gene regulatory network and influenced by multiple signaling pathways, including VEGF and TGF-β. The transcription factors Alx1 and Ets1 are key positive regulators within this network. While the major players and their qualitative effects are becoming clearer, a significant gap remains in the quantitative understanding of these regulatory interactions.

Future research should focus on:

-

Quantitative analysis of SM30 expression changes in response to precise perturbations of signaling pathways and transcription factor levels.

-

Identification and characterization of specific cis-regulatory elements in the SM30 promoter and the transcription factors that bind to them, including the determination of binding affinities.

-

Elucidation of the downstream effectors of the VEGF and TGF-β signaling pathways that directly impact the activity of transcription factors at the SM30 promoter.

A more quantitative and mechanistic understanding of SM30 gene regulation will not only provide deeper insights into the fundamental processes of biomineralization but may also inform the development of novel therapeutic strategies for skeletal and other mineralization-related disorders.

References

- 1. Distinct regulatory states control the elongation of individual skeletal rods in the sea urchin embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Regulatory feedback between VEGF and ERK pathways controls tip-cell expression during sea urchin skeletogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Genome-wide analysis of the skeletogenic gene regulatory network of sea urchins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. moleculartechnologies.org [moleculartechnologies.org]

- 10. Methodology for Whole Mount and Fluorescent RNA in situ Hybridization in Echinoderms: Single, Double, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. med.upenn.edu [med.upenn.edu]

- 12. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 13. Electrophoretic mobility shift assay (EMSA) for detecting protein–nucleic acid interactions | Springer Nature Experiments [experiments.springernature.com]

- 14. licorbio.com [licorbio.com]

- 15. Promoter deletion analysis using a dual-luciferase reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. med.emory.edu [med.emory.edu]

- 19. Luciferase Assay System Protocol [promega.com]

The Role of the SM30 Protein in Larval Skeleton Development: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

The development of the larval endoskeleton in sea urchins is a premier model system for studying biomineralization. This process is orchestrated by a complex gene regulatory network (GRN) that directs the specification and activity of skeletogenic primary mesenchyme cells (PMCs). Among the key proteins occluded within the calcite spicules is SM30, a member of a multi-gene family long thought to be vital for skeletal formation. This technical guide provides an in-depth examination of the SM30 protein, consolidating current knowledge on its function, regulation, and the experimental methodologies used in its study. We present quantitative data from key studies, detail experimental protocols, and visualize the complex biological pathways involved. Notably, we address the surprising findings that challenge the conventional understanding of SM30's role, suggesting a more redundant or nuanced function than previously assumed.

Introduction: Sea Urchin Skeletogenesis and the this compound

The sea urchin larva constructs a biomineralized endoskeleton composed of two elaborate calcium carbonate spicules. This process is executed exclusively by PMCs, which ingress into the blastocoel, migrate to specific locations, and fuse to form a syncytium. Within a tubular cavity formed by this syncytium, the calcite spicules are synthesized in a highly controlled manner.

The proteinaceous matrix occluded within the mineral phase is critical for controlling the spicules' shape and crystallographic properties. The SpSM30 gene family encodes some of the most abundant of these matrix proteins.[1] These proteins are secreted by PMCs and are integral components of the embryonic endoskeleton and various adult mineralized tissues.[1] The expression of SM30 is tightly regulated, responding to cues from the overlying ectoderm and major signaling pathways like the Vascular Endothelial Growth Factor (VEGF) pathway.[2][3]

The SM30 Gene Family and Protein Isoforms

In the well-studied species Strongylocentrotus purpuratus, the this compound is encoded by a family of six genes, designated SpSM30A through SpSM30F.[1] These genes likely arose from tandem duplication events and exhibit differential expression patterns during development and in adult tissues, suggesting functional diversification.

Table 1: Expression Patterns of the SpSM30 Gene Family in S. purpuratus

| Gene Member | Embryonic Expression (in PMCs) | Adult Tissue Expression | Key Characteristics |

|---|---|---|---|

| SpSM30A | Expressed during spicule deposition. | Not expressed in adult tissues. | Embryo-specific expression.[1] |

| SpSM30B | Expressed during spicule deposition. | Modest expression in all mineralized adult tissues. | Originally identified this compound.[1][4] |

| SpSM30C | Expressed during spicule deposition. | Modest expression in all mineralized adult tissues. | |

| SpSM30D | Not expressed in the embryo. | Expressed in adult spines and teeth. | Adult-specific expression.[1] |

| SpSM30E | Expressed during spicule deposition. | Highly expressed in tooth and test. |

| SpSM30F | Transient, low-level expression just before spicule formation. | Expressed in spine; low levels in other adult tissues (except test). | |

Data summarized from Killian et al., 2010.[1]

The this compound itself exists in multiple isoforms. In spicules, it is often detected as two distinct bands, a heavier precursor form and a lighter, processed form. This processing is believed to be a key step in its function.

Table 2: this compound Isoforms

| Isoform | Molecular Weight | Description | Reference |

|---|---|---|---|

| Precursor Form | ~46 kD (or 45 kD) | The heavier isoform detected in spicules. Its processing is inhibited by Matrix Metalloproteinase (MMP) inhibitors. | [2][4] |

| Processed Form | ~43 kD | The lighter, mature isoform found in spicules under normal conditions. |[2] |

The Role of SM30 in Biomineralization: Evidence and Controversy

Given its abundance in the spicule matrix, SM30 was long hypothesized to be essential for skeletal formation. However, direct functional studies have yielded surprising results. Knockdown of SM30 expression using morpholino antisense oligonucleotides to levels that are almost undetectable has been shown to cause little to no aberration in the development of larval spicules.[2][5] This unexpected finding suggests that SM30's role may be redundant, with other matrix proteins compensating for its loss, or that its function is more subtle than gross morphological control.[5]

Despite this, the regulation of SM30 expression and processing is clearly critical. Inhibition of MMPs, which prevents the cleavage of the 46 kD SM30 precursor to its 43 kD form, results in a severe arrest of spicule growth.[2] However, since the direct knockdown of SM30 does not cause a similar phenotype, the prevention of SM30 cleavage cannot be the sole explanation for the strong effect of MMP inhibition.[2] This implies that MMPs have other, more critical substrates for skeletal elongation.

Regulatory Networks Controlling SM30 Expression

The expression of SM30 is under the control of the complex skeletogenic gene regulatory network (GRN), which shares similarities with the GRN controlling vertebrate vascularization.[2][6] Several signaling pathways have been identified as key regulators.

VEGF Signaling

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a crucial regulator of skeletal growth and gene expression.[3][7] Inhibition of the VEGF receptor (VEGFR) significantly impacts the expression of skeletogenic genes, including SM30, leading to delayed and malformed spicules.[3] This indicates that VEGF signaling is a key upstream activator of SM30 expression during skeletal elongation.

PI3K Signaling

The phosphatidylinositide 3-kinase (PI3K) signaling pathway is also essential for skeletogenesis. Treatment of embryos with the PI3K-specific inhibitor LY294002 completely blocks skeleton deposition, highlighting the pathway's critical role, though its specific targets downstream, including its direct effect on SM30, remain to be fully elucidated.[2]

Table 3: Effects of Pathway Inhibitors on Sea Urchin Skeletogenesis

| Pathway Targeted | Inhibitor | Concentration | Observed Phenotype | Reference |

|---|---|---|---|---|

| VEGF Signaling | VEGFR Inhibitor (AXI) | Not specified | Reduced SM30 expression; delayed and malformed spicules. | [3][7] |

| PI3K Signaling | LY294002 | 40 µM | Complete blockage of skeleton deposition. | [2] |

| MMP Activity | General MMP Inhibitors | Not specified | Arrest of spicule growth; prevents processing of 46 kD SM30 isoform. | [2] |

| Spicule Formation | Zinc (Zn²⁺) | Not specified | Suppressed spicule formation and SM30 expression (in H. pulcherrimus). |[8] |

Caption: Key signaling pathways regulating SM30 expression and skeletogenesis.

Key Experimental Methodologies

The study of SM30 has relied on a combination of molecular biology, cell culture, and embryological techniques.

Protocol: Morpholino Knockdown of SM30 Expression

This method uses morpholino antisense oligonucleotides (MOs) to block the translation of SM30 mRNA, allowing for the study of its loss-of-function phenotype.[5]

-

Design and Synthesis : A morpholino oligonucleotide is designed to be complementary to the 5' untranslated region (UTR) and the start codon of the target SM30 mRNA sequence to block ribosomal assembly.

-

Microinjection : The MO is microinjected into fertilized sea urchin eggs at the one-cell stage. A control group injected with a standard control MO is run in parallel.

-

Culture : Embryos are cultured in filtered artificial seawater and allowed to develop to the desired larval stage (e.g., pluteus).

-

Phenotypic Analysis : Larvae are observed using differential interference contrast (DIC) microscopy to assess spicule morphology and overall development.

-

Verification of Knockdown : Protein is extracted from a pool of larvae, and Western blotting is performed using an anti-SM30 antibody to confirm the reduction of this compound levels.

Caption: Experimental workflow for SM30 knockdown using morpholino oligonucleotides.

Protocol: Primary Mesenchyme Cell (PMC) Culture

Isolating PMCs allows for the study of skeletogenesis in vitro, free from the influence of other embryonic tissues.[9]

-

Embryo Dissociation : Embryos at the blastula stage (prior to PMC ingression) are gently dissociated into a single-cell suspension using calcium-free seawater.

-

Micromere/PMC Isolation : The cell suspension is layered onto a sucrose gradient. Centrifugation separates the larger, denser micromeres (PMC precursors) from other cell types.

-

Plating and Culture : The isolated micromeres/PMCs are washed and plated onto tissue culture dishes containing a specialized culture medium supplemented with horse serum.

-

Spiculogenesis Assay : The cells are cultured for 2-3 days, during which they will fuse and deposit spicules in vitro. Spicule formation can be monitored via light microscopy and further analyzed using techniques like immunofluorescence or scanning electron microscopy.

Protocol: Whole Mount In Situ Hybridization (WISH)

WISH is used to visualize the spatial expression pattern of SM30 mRNA within the intact embryo.[1]

-

Probe Synthesis : An antisense RNA probe complementary to the SM30 mRNA is synthesized and labeled with a hapten like digoxigenin (DIG).

-

Fixation and Permeabilization : Embryos are fixed (e.g., with paraformaldehyde) and then permeabilized with proteinase K to allow probe entry.

-

Hybridization : The labeled probe is hybridized to the fixed embryos, where it binds specifically to the SM30 mRNA.

-

Detection : An antibody conjugated to an enzyme (e.g., alkaline phosphatase) that specifically recognizes the DIG hapten is applied.

-

Visualization : A colorimetric substrate is added, which is converted by the enzyme into a colored precipitate, revealing the location of the SM30 transcripts (i.e., within the PMCs).

Caption: Post-translational processing of the this compound by MMPs.

Conclusion and Future Directions

The this compound, while one of the most abundant components of the sea urchin larval skeleton, presents a functional paradox. Its expression is tightly controlled by crucial developmental signaling pathways, yet its absence does not significantly disrupt skeletal morphogenesis. This surprising result necessitates a re-evaluation of the roles of occluded matrix proteins, suggesting that functional redundancy within the protein matrix may be a key feature of biomineralization systems.[5]

For drug development professionals, this system offers insights into the complexities of targeting matrix proteins in mineralization and highlights the importance of understanding entire protein networks rather than individual components. Future research should focus on:

-

Double/Triple Knockdowns : Simultaneously knocking down multiple SM30 family members or other matrix proteins (e.g., SM50) to uncover potential redundant functions.

-

Proteomic Analysis : Characterizing the full complement of spicule matrix proteins in SM30-knockdown larvae to identify compensatory changes.

-

Biophysical Studies : Investigating the precise impact of SM30 on the material properties and crystallography of calcite in vitro.

By exploring these avenues, the scientific community can resolve the enigmatic role of SM30 and gain a more complete understanding of the molecular mechanisms that underpin the precise construction of biological minerals.

References

- 1. SpSM30 gene family expression patterns in embryonic and adult biomineralized tissues of the sea urchin, Strongylocentrotus purpuratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Distinct regulatory states control the elongation of individual skeletal rods in the sea urchin embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Dynamics of Secretion during Sea Urchin Embryonic Skeleton Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound function during sea urchin larval spicule formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechano-Genetic Regulation and the Evolution of Skeletogenesis in Sea Urchins | UW Biology [biology.washington.edu]

- 7. researchgate.net [researchgate.net]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]